Oxime Derivative Achieves ~10-Fold Higher Cu(II) Extraction Than 5-tert-Butyl Analog at pH 4
When converted to its corresponding oxime (tert-octylsalicylaldoxime, TOSO), the target compound's derivative extracts 91.53% of Cu(II) from aqueous sulphate solution at pH 4, compared to only 9.25% for tert-butylsalicylaldoxime (4-carbon R group) and 5.15% for unsubstituted salicylaldoxime under identical conditions [1]. This represents an approximately 10-fold improvement over the closest shorter-chain branched analog (tert-butyl) and an ~18-fold improvement over the unsubstituted parent. The extraction efficiency of TOSO (91.53%) is comparable to that of nonylsalicylaldoxime (92.11%), the industry-standard linear C9 extractant [1].
| Evidence Dimension | Cu(II) extraction efficiency at pH 4 |
|---|---|
| Target Compound Data | 91.53% Cu(II) extracted (as tert-octylsalicylaldoxime) |
| Comparator Or Baseline | tert-Butylsalicylaldoxime: 9.25%; Salicylaldoxime: 5.15%; Nonylsalicylaldoxime: 92.11% |
| Quantified Difference | ~10× vs. tert-butyl analog; ~18× vs. unsubstituted; within 0.6% of nonyl analog |
| Conditions | Aqueous phase: Cu(II) 1.92 mg/L in sulphate buffer, pH 4; organic phase: 0.02 mol/L extractant in toluene; O/A = 1:1; shaking 30 min at 298 K [1] |
Why This Matters
This demonstrates that the 8-carbon branched alkyl chain is the minimum structural requirement for practical copper extraction efficiency; procurement of the 4-carbon tert-butyl analog yields a functionally inadequate extractant.
- [1] Li, L.; Wang, Y.; An, W.; Bao, S. Effect of the Structure of Alkyl Salicylaldoxime on Extraction of Copper(II). Minerals 2017, 7(4), 61. DOI: 10.3390/min7040061 View Source
